2,3,7,8-Tetrahydroindolizine-5(6H)-thione
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Overview
Description
2,3,7,8-Tetrahydroindolizine-5(6H)-thione is a heterocyclic compound that features a sulfur atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetrahydroindolizine-5(6H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indolizine derivative with a sulfur source under controlled temperature and pressure conditions. The reaction conditions, such as solvent choice and temperature, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetrahydroindolizine-5(6H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols.
Scientific Research Applications
2,3,7,8-Tetrahydroindolizine-5(6H)-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetrahydroindolizine-5(6H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3,7,8-Tetrahydroindolizine-5(6H)-thione can be compared with other similar compounds, such as:
Indolizine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical properties and applications.
Thione-containing compounds: These compounds contain a thione group and may exhibit similar reactivity and applications.
Properties
Molecular Formula |
C8H11NS |
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Molecular Weight |
153.25 g/mol |
IUPAC Name |
3,6,7,8-tetrahydro-2H-indolizine-5-thione |
InChI |
InChI=1S/C8H11NS/c10-8-5-1-3-7-4-2-6-9(7)8/h4H,1-3,5-6H2 |
InChI Key |
MKNOTLVZYNWYJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CCCN2C(=S)C1 |
Origin of Product |
United States |
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